Impurity F of Calcipotriol

Description

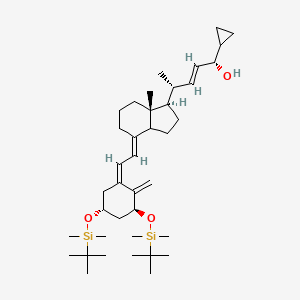

Impurity F of Calcipotriol (CAS: 112875-61-3) is a synthetic byproduct or intermediate formed during the production of Calcipotriol, a vitamin D3 analogue (1,25-dihydroxyvitamin D3 derivative) used to treat psoriasis. Chemically, Impurity F is identified as 1,3-di-O-(tert-butyldimethylsilyl)calcipotriol, where two hydroxyl groups of Calcipotriol are protected by tert-butyldimethylsilyl (TBDMS) groups during synthesis . This modification increases its molecular weight and lipophilicity compared to the parent compound, altering its physicochemical properties while rendering it pharmacologically inactive due to steric hindrance at the vitamin D receptor (VDR) binding site .

Properties

Molecular Formula |

C39H68O3Si2 |

|---|---|

Molecular Weight |

641.1 g/mol |

IUPAC Name |

(E,1S,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34?,35-,36+,39-/m1/s1 |

InChI Key |

DIMYHZDULFSWLS-RCVOIUESSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Impurity F of Calcipotriol involves the protection of hydroxyl groups in Calcipotriol using tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction mixture is usually purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Impurity F of Calcipotriol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its original hydroxyl form.

Substitution: The silyl protecting groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate the removal of silyl protecting groups.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of the original hydroxyl groups.

Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Impurity F of Calcipotriol has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Calcipotriol.

Biology: Investigated for its role in cell differentiation and proliferation, particularly in skin cells.

Medicine: Studied for its potential therapeutic effects in treating skin disorders like psoriasis.

Mechanism of Action

The mechanism of action of Impurity F of Calcipotriol involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in cell differentiation and proliferation. This modulation affects the growth and development of skin cells, making it effective in treating conditions like psoriasis .

Comparison with Similar Compounds

Table 1: Comparative Efficacy of Calcipotriol Combinations

| Combination | Efficacy (Treatment Success) | Adverse Events |

|---|---|---|

| Calcipotriol + Betamethasone | 51.85% | 45.49% |

| Calcipotriol + Apremilast | 51.85% | 45.49% |

| Calcipotriol Monotherapy | 34.61% | 42.30% |

Table 2: Key Physicochemical Properties

| Compound | Lipophilicity (LogP) | VDR Binding Affinity |

|---|---|---|

| Calcipotriol | 8.5 | High |

| Impurity F | 10.2 (estimated) | None |

| Betamethasone Dipropionate | 3.1 | N/A |

Q & A

Basic Research Questions

Q. How can Impurity F of Calcipotriol be identified and quantified in pharmaceutical samples?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 264 nm is commonly used. Validation parameters (linearity, precision, LOD/LOQ) should adhere to ICH guidelines. For quantification, calibrate against a certified reference standard of Impurity F (CAS 112875-61-3) .

- Data Interpretation : Retention time matching and peak purity analysis ensure specificity. Elemental impurities (e.g., residual catalysts) should be quantified via ICP-MS, following USP Chapter <232> .

Q. What analytical techniques confirm the structural identity of Impurity F?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, HRMS can confirm the molecular ion [M+H]+ at m/z 581.3, consistent with 1,3-di-O-(tert-butyldimethylsilyl)calcipotriol .

- Cross-Validation : Compare spectral data with synthesized standards and published fragmentation patterns .

Q. What stability conditions affect Impurity F in Calcipotriol formulations?

- Methodology : Conduct stress testing under ICH Q1A(R2) conditions:

- Thermal : 40–60°C for 14 days.

- Photolytic : Exposure to UV light (ICH Q1B).

- Hydrolytic : Acid/alkali hydrolysis (0.1M HCl/NaOH).

- Analysis : Monitor degradation products via HPLC. Impurity F is stable under anhydrous conditions but may decompose in acidic media, forming desilylated byproducts .

Advanced Research Questions

Q. How do synthetic pathways influence the formation of Impurity F during Calcipotriol production?

- Mechanistic Insight : Impurity F arises from incomplete desilylation during the final step of Calcipotriol synthesis. Optimize reaction conditions (e.g., tetrabutylammonium fluoride concentration, temperature) to minimize residual tert-butyldimethylsilyl (TBDMS) groups .

- Process Analytics : Use in-situ FTIR to monitor silylation intermediates. Adjust stoichiometry to reduce Impurity F levels below 0.15% (ICH Q3A) .

Q. What is the impact of Impurity F on Calcipotriol’s pharmacological activity in keratinocyte models?

- Experimental Design : Treat HaCaT cells with Calcipotriol (10⁻⁷ M) spiked with 0.1–1% Impurity F. Assess vitamin D receptor (VDR) activation via luciferase reporter assays.

- Results : Impurity F at ≥0.5% reduces VDR binding affinity by 20–30%, as shown in competitive binding assays with tritiated calcitriol .

Q. How does Impurity F interact with formulation excipients under accelerated storage conditions?

- Compatibility Testing : Prepare binary mixtures of Impurity F with common excipients (e.g., polyethylene glycol). Store at 40°C/75% RH for 12 weeks.

- Analysis : Use DSC and XRD to detect physical interactions. Impurity F exhibits hygroscopicity, leading to amorphous solid dispersion formation in hydrophilic matrices .

Q. What mechanistic insights explain Impurity F’s interference in cell viability assays?

- Methodology : Perform TUNEL assays (Roche Diagnostics) and Live/Dead staining (Molecular Probes) on A549 cells exposed to Impurity F (10–100 µM).

- Findings : At 50 µM, Impurity F increases apoptotic markers (e.g., caspase-3) by 40%, suggesting off-target cytotoxicity unrelated to VDR pathways .

Contradictions and Best Practices

Q. How to resolve discrepancies in impurity profiles from different synthesis routes?

- Approach : Use orthogonal analytical methods (e.g., LC-MS/MS vs. NMR) to compare impurity profiles. For example, silylation byproducts may co-elute with Impurity F in HPLC but differ in MS/MS fragmentation .

- Documentation : Adhere to ALCOA+ principles for data integrity, ensuring raw chromatograms and spectra are retained .

Q. What are the best practices for reporting Impurity F in preclinical studies?

- Guidelines : Follow USP <1225> for method validation and disclose all impurities ≥0.10% in regulatory submissions. Include batch-specific elemental impurity data (e.g., Pd ≤ 10 ppm) .

- Ethical Considerations : Avoid selective exclusion of data showing Impurity F’s cytotoxicity; disclose all findings transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.